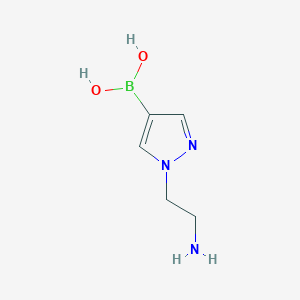
4-Chloro-2-fluoro-5-iodopyridine
Übersicht
Beschreibung
4-Chloro-2-fluoro-5-iodopyridine is a halogen-rich pyridine derivative that serves as a valuable building block in medicinal chemistry. It is characterized by the presence of chlorine, fluorine, and iodine substituents on the pyridine ring, which can be strategically manipulated through various chemical reactions to introduce different functional groups, thus enabling the synthesis of a wide range of compounds with potential biological activity.
Synthesis Analysis
The synthesis of halogen-rich pyridine derivatives, such as 4-chloro-2-fluoro-5-iodopyridine, often involves halogen dance reactions, which are a type of regioselective halogen exchange. For instance, the synthesis of 5-bromo-2-chloro-4-fluoro-3-iodopyridine, a closely related compound, has been achieved using this method, which allows for the introduction of various substituents at specific positions on the pyridine ring . Additionally, the synthesis of 2-chloro-3,4-diiodopyridine from 2-chloropyridine has been described using a Directed ortho Metallation (DoM)/Halogen Dance (HD) mechanism, which can be further functionalized through cross-coupling reactions to create a variety of heteroarylpyridine scaffolds .
Molecular Structure Analysis
The molecular structure of halogenated pyridines can be complex due to the presence of multiple substituents that can influence the overall geometry and electronic distribution. For example, the crystal structure of 4-chloro-2,6-dimethyl-3-iodopyridine N-oxide shows a monoclinic structure with positional disorder in one of the formula units, indicating the potential for molecular disorder in halogen-rich pyridines .
Chemical Reactions Analysis
Halogenated pyridines are versatile intermediates in organic synthesis due to their reactivity towards nucleophiles and their ability to undergo various cross-coupling reactions. For example, the selective amination of 5-bromo-2-chloro-3-fluoropyridine has been achieved using palladium-catalyzed conditions, demonstrating the chemoselectivity that can be obtained with these compounds . Similarly, the selective palladium-catalyzed amination of 2-fluoro-4-iodopyridine under microwave conditions highlights the regioselectivity that can be achieved in the functionalization of these molecules10.
Physical and Chemical Properties Analysis
The physical and chemical properties of 4-chloro-2-fluoro-5-iodopyridine are influenced by the halogen substituents, which can affect the compound's boiling point, melting point, solubility, and stability. The reactivity of halogenated pyridines with nucleophiles, as well as their behavior in cross-coupling reactions, is crucial for their application in the synthesis of complex organic molecules. For instance, the reactivity of 2,3,5,6-tetrachloro-4-iodopyridine with different nucleophiles has been studied to understand the regiochemistry of aromatic nucleophilic substitution, which is essential for designing synthetic routes for target molecules .
Wissenschaftliche Forschungsanwendungen
Halogen-rich Intermediate for Synthesis
4-Chloro-2-fluoro-5-iodopyridine and related compounds are valuable as halogen-rich intermediates in medicinal chemistry. Wu et al. (2022) explored the synthesis of pentasubstituted pyridines using these intermediates, highlighting their potential in creating compounds with functionalities suitable for further chemical manipulations (Wu, Porter, Frennesson, & Saulnier, 2022).
Basicity Gradient-Driven Isomerization
Schlosser and Bobbio (2002) discussed the transformation of related halopyridines, like 5-chloro-2,3-difluoropyridine, into various structures, including 5-chloro-3-fluoro-2-iodopyridine. This work demonstrates the chemical versatility of these compounds in creating diverse molecular structures (Schlosser & Bobbio, 2002).
Regiochemical Flexibility in Functionalization
Bobbio and Schlosser (2001) studied the selective functionalization of trihalopyridines at specific positions, exemplifying the regiochemical flexibility of such compounds in pharmaceutical research. This study underscores the potential of halogenated pyridines in synthesizing new structures for medicinal applications (Bobbio & Schlosser, 2001).
Directed Ortho-Lithiation and Synthesis
Rocca et al. (1993) focused on the metalation of iodopyridines, including compounds similar to 4-Chloro-2-fluoro-5-iodopyridine, and their application in synthesizing polysubstituted pyridines and fused polyaromatic alkaloids. This research highlights the role of halogenated pyridines in the synthesis of complex organic structures (Rocca, Cochennec, Marsais, Thomas-Dit-Dumont, Mallet, Godard, & Quéguiner, 1993).
Palladium-Catalyzed Amination
Koley, Schnürch, and Mihovilovic (2010) reported on the selective C-N cross-coupling of 2-fluoro-4-iodopyridine, demonstrating the use of halogenated pyridines in facilitating specific types of chemical reactions under controlled conditions (Koley, Schnürch, & Mihovilovic, 2010).
Synthesis of Triheteroarylpyridine Scaffolds
Daykin et al. (2010) explored the synthesis of triheteroarylpyridine scaffolds from chloro-diiodopyridine, showing the utility of halogenated pyridines in developing novel organic structures for potential pharmaceutical use (Daykin, Siddle, Ankers, Batsanov, & Bryce, 2010).
Safety And Hazards
Eigenschaften
IUPAC Name |
4-chloro-2-fluoro-5-iodopyridine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H2ClFIN/c6-3-1-5(7)9-2-4(3)8/h1-2H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RMXFHWCQVOIBDS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CN=C1F)I)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H2ClFIN | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40657719 | |
| Record name | 4-Chloro-2-fluoro-5-iodopyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40657719 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
257.43 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloro-2-fluoro-5-iodopyridine | |
CAS RN |
1184914-20-2 | |
| Record name | 4-Chloro-2-fluoro-5-iodopyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40657719 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![methyl 6-chloro-1H-pyrrolo[3,2-c]pyridine-2-carboxylate](/img/structure/B3026824.png)



![4,4,5,5-Tetramethyl-2-[4-(10-phenylanthracen-9-yl)phenyl]-1,3,2-dioxaborolane](/img/structure/B3026830.png)

![1,4-Dioxaspiro[4.5]decan-8-ylhydrazine](/img/structure/B3026832.png)
![methyl (1S,3R,4R,5R)-3,4-bis[[(E)-3-(3,4-dihydroxyphenyl)prop-2-enoyl]oxy]-1,5-dihydroxycyclohexane-1-carboxylate](/img/structure/B3026834.png)

![(4-Chloro-7H-pyrrolo[2,3-d]pyrimidin-7-yl)methyl pivalate](/img/structure/B3026836.png)


